molecular formula C9H6ClFN2 B6261029 4-chloro-6-fluoro-5-methylquinazoline CAS No. 2172455-62-6

4-chloro-6-fluoro-5-methylquinazoline

Cat. No. B6261029
CAS RN: 2172455-62-6
M. Wt: 196.6
InChI Key:
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Description

4-Chloro-6-fluoro-5-methylquinazoline (CFMQ) is an organic molecule with a variety of applications in scientific research. It has been used as a building block for the synthesis of a wide range of compounds, as a reagent for the preparation of pharmaceuticals, and as a substrate for a number of biochemical and physiological studies.

Scientific Research Applications

4-chloro-6-fluoro-5-methylquinazoline has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active compounds. It has also been used as a reagent for the preparation of pharmaceuticals and as a substrate for a number of biochemical and physiological studies. Additionally, 4-chloro-6-fluoro-5-methylquinazoline has been used in the synthesis of a variety of compounds for use in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline is not fully understood. However, it is believed that the molecule binds to a variety of biological targets, including enzymes and receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-6-fluoro-5-methylquinazoline are not yet fully understood. However, it has been shown to have a variety of effects on cells and tissues, including the inhibition of certain enzymes, the modulation of intracellular signaling pathways, and the modulation of gene expression. Additionally, 4-chloro-6-fluoro-5-methylquinazoline has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-6-fluoro-5-methylquinazoline in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. Additionally, it has a variety of applications in scientific research, including its use as a building block for the synthesis of a wide range of compounds and as a substrate for a number of biochemical and physiological studies.
However, there are also some limitations to the use of 4-chloro-6-fluoro-5-methylquinazoline in laboratory experiments. It is not yet fully understood how 4-chloro-6-fluoro-5-methylquinazoline binds to its targets, and its effects on cells and tissues are not yet fully understood. Additionally, 4-chloro-6-fluoro-5-methylquinazoline is not yet approved for use in humans, and its safety and efficacy have not been established.

Future Directions

The potential future directions for the use of 4-chloro-6-fluoro-5-methylquinazoline in scientific research include the further elucidation of its mechanism of action, the further investigation of its biochemical and physiological effects, and the development of new compounds based on the 4-chloro-6-fluoro-5-methylquinazoline scaffold. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-6-fluoro-5-methylquinazoline for use in humans. Finally, additional research is needed to explore the potential therapeutic applications of 4-chloro-6-fluoro-5-methylquinazoline, such as its use as a potential drug for the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

4-chloro-6-fluoro-5-methylquinazoline can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 4-chloro-6-fluoro-5-methylbenzaldehyde and aniline in the presence of hydrochloric acid. This reaction produces 4-chloro-6-fluoro-5-methylquinazoline as a white solid. Other methods of synthesis include the reaction of 4-chloro-6-fluoro-5-methylbenzaldehyde with aniline in the presence of anhydrous aluminum chloride and the reaction of 4-chloro-6-fluoro-5-methylbenzaldehyde with aniline in the presence of zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-fluoro-5-methylquinazoline involves the reaction of 4-chloro-6-fluoro-5-nitroquinazoline with methylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-chloro-6-fluoro-5-nitroquinazoline", "Methylamine" ], "Reaction": [ "Step 1: 4-chloro-6-fluoro-5-nitroquinazoline is reacted with excess methylamine in ethanol at reflux temperature for several hours.", "Step 2: The resulting intermediate, 4-chloro-6-fluoro-5-methylaminoquinazoline, is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.", "Step 3: The final product, 4-chloro-6-fluoro-5-methylquinazoline, is obtained by purification of the crude product using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

2172455-62-6

Product Name

4-chloro-6-fluoro-5-methylquinazoline

Molecular Formula

C9H6ClFN2

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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